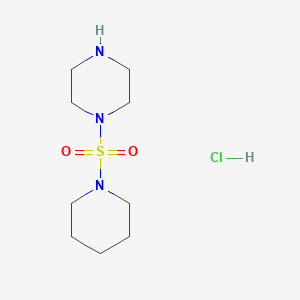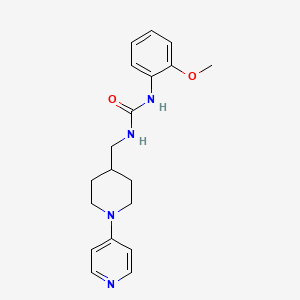
1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives involves multi-step reactions often starting from simple precursors like malononitrile, benzaldehydes, and piperidine. For instance, the synthesis of related compounds has been achieved using a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine, yielding products through one-pot processes at room temperature with confirmed structures by NMR, MS, and X-ray diffraction (Wu Feng, 2011). Furthermore, carbonylation reactions followed by substitution reactions have been employed to synthesize similar urea derivatives, highlighting the versatility of synthetic approaches (Antonia A. Sarantou & G. Varvounis, 2022).
Molecular Structure Analysis
Molecular structure characterization of urea derivatives is crucial for understanding their chemical behavior. Techniques such as FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry are commonly used. These methods provide detailed information about the functional groups, bond connectivity, and overall molecular architecture, facilitating insights into the compound's reactivity and interactions (Antonia A. Sarantou & G. Varvounis, 2022).
Applications De Recherche Scientifique
Three-component Synthesis
Research involving the synthesis and characterization of related pyridine and piperidine derivatives demonstrates the utility of these compounds in organic synthesis. For instance, novel pyridine derivatives have been synthesized using multi-component reactions, highlighting methods that could potentially be applied to or inspired by the synthesis of "1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea" (Wu Feng, 2011).
Conformational and Tautomeric Studies
Supramolecular approaches have been used to study the conformational equilibrium and tautomerism in urea derivatives, revealing insights into molecular sensing and the kinetic trapping effect. Such studies are significant for understanding the structural dynamics of "1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea" and its potential applications in molecular sensing (Adam Kwiatkowski, E. Kolehmainen, B. Ośmiałowski, 2019).
Insecticidal Applications
Pyridine derivatives, sharing structural similarities with the compound of interest, have shown potential in agricultural chemistry as insecticides. For example, specific pyridine derivatives have demonstrated significant aphidicidal activities, suggesting possible applications of "1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea" in pest control (E. A. Bakhite, Aly A. Abd-Ella, M. El-Sayed, S. A. Abdel-Raheem, 2014).
Corrosion Inhibition
Mannich bases derived from pyridine and piperidine have been explored as corrosion inhibitors for mild steel surfaces, providing insights into the protective applications of similar compounds in materials science. This research highlights how "1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea" could serve as a corrosion inhibitor, demonstrating the compound's potential in industrial applications (M. Jeeva, G. V. Prabhu, M. Boobalan, C. M. Rajesh, 2015).
Safety And Hazards
Without specific experimental data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Orientations Futures
Future research on this compound could involve exploring its potential uses, such as in medicine or industry, and studying its physical and chemical properties in more detail. Experimental studies could also be conducted to determine its safety and potential hazards.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-18-5-3-2-4-17(18)22-19(24)21-14-15-8-12-23(13-9-15)16-6-10-20-11-7-16/h2-7,10-11,15H,8-9,12-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVLZCRVLPIFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2487758.png)
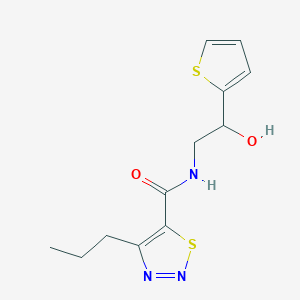

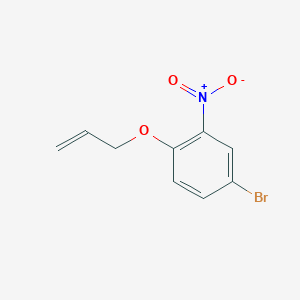
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2487765.png)

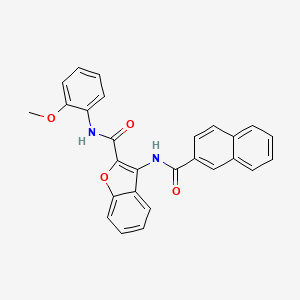
![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)


![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2487774.png)
![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)
